3,6-Dichloro-2-fluorobenzoyl chloride

描述

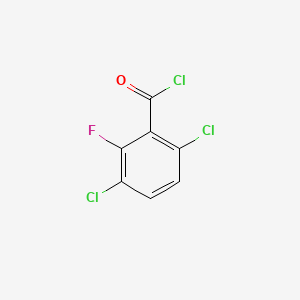

3,6-Dichloro-2-fluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by its molecular formula C7H2Cl3FO and a molecular weight of 227.45 g/mol . This compound is typically a colorless to light yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3,6-Dichloro-2-fluorobenzoyl chloride involves the acylation of 2,4-dichlorofluorobenzene with oxalyl chloride under the catalysis of aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is obtained by direct distillation at reduced pressure .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process is optimized for continuous production, ensuring high yield and purity. The raw materials used are cost-effective and readily available, making the process economically viable .

化学反应分析

Types of Reactions: 3,6-Dichloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions.

Common Reagents and Conditions:

Oxalyl Chloride: Used in the synthesis of the compound.

Aluminum Chloride (AlCl3): Acts as a catalyst in the acylation reaction.

Major Products Formed:

Substituted Benzoyl Chlorides: Depending on the nucleophile used in substitution reactions, various substituted benzoyl chlorides can be formed.

科学研究应用

Scientific Research Applications

-

Intermediate in Organic Synthesis :

- 3,6-Dichloro-2-fluorobenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It can be used to create more complex molecules through nucleophilic substitution reactions, where the acyl chloride group can react with amines or alcohols to form corresponding amides or esters .

-

Herbicide Development :

- The compound has been investigated for its potential use in herbicides. Its structural features allow for selective control of certain weed species, making it valuable in agricultural chemistry. Research indicates that derivatives of similar compounds have shown efficacy against monocot and dicot weeds, suggesting that this compound could play a role in developing new herbicidal formulations .

-

Pharmaceutical Applications :

- In medicinal chemistry, the compound's reactivity allows it to be a precursor for synthesizing pharmaceuticals. Its derivatives may exhibit biological activity, which can be explored for therapeutic uses. Case studies have shown that similar benzoyl chlorides can lead to compounds with significant pharmacological properties.

Case Studies and Research Findings

作用机制

The mechanism of action of 3,6-Dichloro-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

相似化合物的比较

2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but differs in the position of the chlorine and fluorine atoms.

2,3-Difluorobenzoyl chloride: Contains two fluorine atoms instead of chlorine.

Uniqueness: 3,6-Dichloro-2-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chlorides .

生物活性

3,6-Dichloro-2-fluorobenzoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H3Cl2F O

- Molecular Weight : 207.00 g/mol

- CAS Number : 103-14-4

The presence of chlorine and fluorine atoms in the benzoyl group contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases involved in cancer progression. Notably, it has been studied for its effects on the ERK5 signaling pathway, which plays a crucial role in cell proliferation and survival.

Inhibition of ERK5

Research indicates that compounds similar to this compound can inhibit ERK5 activity, which is implicated in various cancers. For instance:

- ERK5 Overexpression : Found in several cancers, including prostate cancer and oral cancer, where it correlates with aggressive tumor behavior and metastasis .

- Mechanism : Inhibition of ERK5 leads to reduced cell migration and invasion, as well as increased sensitivity to apoptosis-inducing agents .

Case Studies and Research Findings

Several studies have evaluated the effects of compounds related to this compound:

-

Study on Antitumor Activity :

Compound IC50 (µM) Cell Line This compound 0.3 HeLa XMD8-92 5 MDA-MB-231 Compound A 0.15 A498 - Pharmacokinetics Studies :

Safety and Toxicological Considerations

While exploring the therapeutic potential of this compound, safety data sheets indicate that handling should be conducted with care due to its reactive nature . Toxicological assessments are essential for evaluating the risk associated with exposure during synthesis or application.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dichloro-2-fluorobenzoyl chloride?

The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. For example, thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O are commonly used to convert 3,6-Dichloro-2-fluorobenzoic acid into the acyl chloride. Reaction conditions (e.g., anhydrous solvents like dichloromethane, reflux temperature) must exclude moisture to prevent hydrolysis . Purity validation via HPLC or GC-MS is critical, as residual reagents (e.g., SOCl₂) can interfere with downstream reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine environment (δ ~ -110 ppm for aromatic F) and ¹³C NMR for carbonyl carbon (δ ~ 170 ppm).

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ confirms the acyl chloride group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 207 for 2-Fluorobenzoyl chloride analogs) and fragmentation patterns validate molecular weight .

Q. What safety protocols are essential for handling this compound?

Due to its reactivity (moisture-sensitive, corrosive), use inert atmospheres (N₂/Ar), anhydrous solvents, and PPE (gloves, goggles). Store in sealed containers under refrigeration (-20°C). Emergency measures include neutralizing spills with sodium bicarbonate .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing effects of chlorine (meta-directing) and fluorine (ortho/para-directing) alter electrophilicity and regioselectivity. For example, this compound may exhibit faster acylation with amines in polar aprotic solvents (e.g., DMF) due to enhanced carbonyl activation. Computational studies (DFT) can predict charge distribution and reaction sites .

Q. How can contradictory purity data from HPLC and ¹H NMR be resolved?

Discrepancies may arise from residual solvents or degradation products. Cross-validate using:

- Elemental Analysis : Verify C/H/Cl/F ratios.

- TGA-MS : Detect thermal decomposition byproducts.

- 2D NMR (HSQC/HMBC) : Assign signals to confirm structural integrity .

Q. What strategies optimize yield in large-scale syntheses?

- Catalytic Additives : DMAP (4-Dimethylaminopyridine) accelerates acylation by stabilizing intermediates.

- Solvent Selection : Use toluene for improved solubility and easier SOCl₂ removal via distillation.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progression and minimizes over-chlorination .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show decomposition rates increase with humidity. Accelerated aging tests (40°C/75% RH) quantify hydrolysis to benzoic acid derivatives. Argon-purged vials with molecular sieves extend shelf life >6 months .

Q. Data Contradiction Analysis

Q. Why might melting point data differ across literature sources?

Variations arise from impurities (e.g., residual Cl⁻ ions) or polymorphic forms. Recrystallization from hexane/ethyl acetate (1:3) yields a pure monoclinic crystal structure, validated by X-ray diffraction. DSC analysis provides precise melting profiles .

Q. Methodological Tables

属性

IUPAC Name |

3,6-dichloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-3-1-2-4(9)6(11)5(3)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKPBFBHBLRYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286368 | |

| Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-63-8 | |

| Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。